![molecular formula C14H16N4O4S B2523900 2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034410-02-9](/img/structure/B2523900.png)
2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Description
2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
One of the notable applications of compounds structurally related to 2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is in enzyme inhibition. Research by Jiang and Hansen (2011) identified disubstituted 1,2,3-triazoles as potent inhibitors against caspase-3, an enzyme involved in apoptosis, showcasing the potential of such compounds in therapeutic interventions related to cell death mechanisms Jiang & Hansen, 2011.
Synthetic Applications
The compound and its derivatives have been utilized in synthetic chemistry, particularly in the formation of complex heterocyclic structures. Shi et al. (2015) demonstrated the conversion of 1-sulfonyl-1,2,3-triazoles into α-imino carbenes, which underwent tandem reactions with salicylaldehydes to yield functionalized 2,5-epoxybenzo[f][1,4]oxazepines Shi et al., 2015. This highlights the versatility of triazole derivatives in synthesizing complex organic molecules.
Antimicrobial Activity
Compounds with the 1,2,3-triazole moiety, akin to the queried compound, have been explored for their antimicrobial properties. El-Sayed (2006) synthesized 1,2,4-triazole derivatives showing antimicrobial activity and potential as surface-active agents, indicating the broad utility of triazole compounds in medicinal chemistry and industrial applications El-Sayed, 2006.
Molecular Docking Studies
In the context of drug discovery, Fahim and Ismael (2021) conducted a reactivity investigation of sulfonamide derivatives, similar in structural complexity to the queried compound, using computational calculations and molecular docking. This study emphasizes the potential of such compounds in antimalarial activity and their interactions with biological targets, showcasing the relevance of triazole and sulfonamide derivatives in the development of new therapeutics Fahim & Ismael, 2021.
properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-23(20,12-1-2-13-14(9-12)22-8-7-21-13)17-6-3-11(10-17)18-15-4-5-16-18/h1-2,4-5,9,11H,3,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQIQUREUFCHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole |
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